molecular formula C8H16 B083755 5-Methyl-1-heptene CAS No. 13151-04-7

5-Methyl-1-heptene

Cat. No.: B083755
CAS No.: 13151-04-7
M. Wt: 112.21 g/mol
InChI Key: WNEYWVBECXCQRT-UHFFFAOYSA-N
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Description

5-Methyl-1-heptene: is an organic compound with the molecular formula C8H16 . It is a colorless liquid with a distinct odor. This compound is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a heptene chain with a methyl group attached to the fifth carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1-heptene: One method to synthesize 5-Methyl-1-heptene involves the alkylation of 1-heptene.

    From 1-chloroheptane: Another method involves the reaction of 1-chloroheptane with methanol under basic catalytic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1-heptene can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of 5-Methylheptane, a saturated hydrocarbon.

    Substitution: This compound can participate in substitution reactions, where the double bond is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2).

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: 5-Methylheptane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Methyl-1-heptene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics.

Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives and related compounds are often explored for potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique structure imparts distinct aromatic properties, making it valuable in the formulation of perfumes and flavoring agents .

Mechanism of Action

The mechanism of action of 5-Methyl-1-heptene primarily involves its reactivity due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. The methyl group attached to the fifth carbon atom can influence the reactivity and stability of the compound, affecting its interaction with various reagents and catalysts.

Comparison with Similar Compounds

    1-Heptene: Similar in structure but lacks the methyl group at the fifth carbon.

    2-Methyl-1-heptene: Has the methyl group attached to the second carbon instead of the fifth.

    3-Methyl-1-heptene: Methyl group is attached to the third carbon.

Uniqueness: 5-Methyl-1-heptene is unique due to the specific positioning of the methyl group on the fifth carbon atom. This structural variation can lead to differences in physical properties, reactivity, and applications compared to its isomers and other similar compounds .

Properties

IUPAC Name

5-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEYWVBECXCQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871211
Record name 1-heptene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13151-04-7
Record name 5-Methyl-1-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1-heptene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-heptene, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-heptene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38UJ4JE9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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